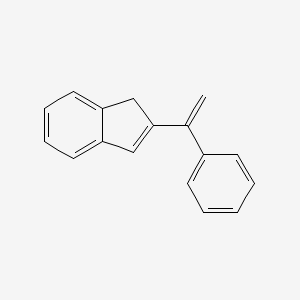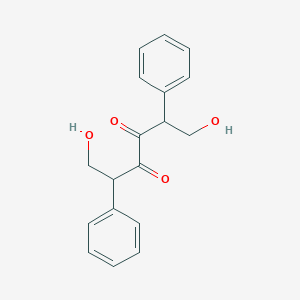
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a hexane backbone, with two ketone functionalities at positions 3 and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form 1,5-diphenylpentane-1,3-dione.
Hydroxylation: The intermediate is then subjected to hydroxylation using hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at positions 1 and 6.
Oxidation: The final step involves the oxidation of the hydroxyl groups to form the ketone functionalities at positions 3 and 4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 1,6-dihydroxy-2,5-diphenylhexane.
Substitution: Formation of ethers or esters depending on the reagents used.
科学研究应用
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,6-Diphenylhexane-1,3,4,6-tetrone: Similar structure but with additional ketone functionalities.
1,6-Dihydroxy-2,5-diphenylhexane: Lacks the ketone groups at positions 3 and 4.
Uniqueness
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
664375-84-2 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
1,6-dihydroxy-2,5-diphenylhexane-3,4-dione |
InChI |
InChI=1S/C18H18O4/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2 |
InChI 键 |
XWQPDJZFSYLAPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CO)C(=O)C(=O)C(CO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


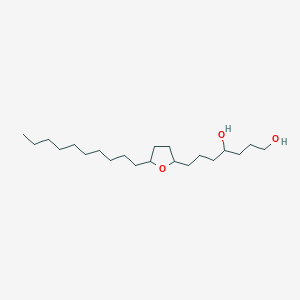
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

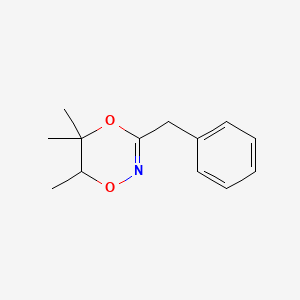
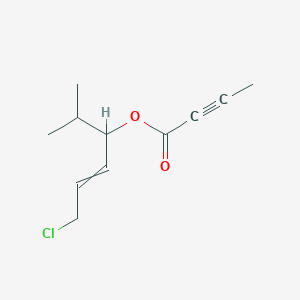
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)

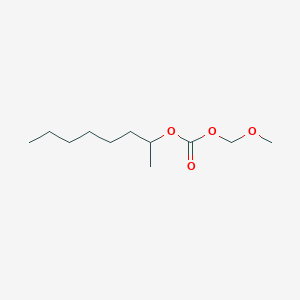
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
